molecular formula C10H10Cl2O3 B094425 Ethyl 3,5-dichloro-4-methoxybenzoate CAS No. 15945-28-5

Ethyl 3,5-dichloro-4-methoxybenzoate

Cat. No. B094425
CAS RN: 15945-28-5
M. Wt: 249.09 g/mol
InChI Key: VKISJJBQCWTCFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with varying yields. For instance, the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid from ethyl 2-pentenoate and ethyl acetoacetate is described as a five-step process with an overall yield of 41% . Similarly, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves methylation, thiocyanation, ethylation, and oxidation steps, with a total yield of 24.5% . These methods could potentially be adapted for the synthesis of ethyl 3,5-dichloro-4-methoxybenzoate by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques such as X-ray crystallography. For example, the structure of ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate was confirmed by X-ray crystal structure determination . The molecular structure of compounds can influence their reactivity and physical properties, and such structural analyses are crucial for understanding the behavior of this compound.

Chemical Reactions Analysis

The chemical reactions of related compounds can be complex and lead to a variety of products. For instance, the reaction of N1,N2-di-(4-methoxyphenyl)- or N1,N2-di-(4-hydroxyphenyl)-amidines with tetrachloro-1,2-benzoquinone resulted in the formation of trichloro-6-(dibenzo[d,f][1,3]diazepin-5-yl)-[1,2]-benzoquinones and other products . Understanding these reactions can provide insights into the reactivity of this compound under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various spectroscopic and analytical techniques. For example, the novel compound 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate was characterized using FT-IR, UV–Vis, 1H-, and 13C-NMR spectroscopies . These properties are essential for predicting the behavior of this compound in different environments and for potential applications in various fields.

Scientific Research Applications

Solubility and Chemical Interactions

Ethyl 3,5-dichloro-4-methoxybenzoate's chemical properties, particularly its solubility in various solvents, are crucial in understanding its applications in scientific research. A study conducted by Liu et al. (2020) investigated the solubility of similar chemical compounds, including 3,5-dinitrobenzoic acid and 4-methoxybenzoic acid, in 2-ethyl-1-hexanol. This research is significant for understanding the solubility behavior of this compound in similar solvents, which is essential for its applications in various chemical processes (Liu et al., 2020).

Synthesis and Derivatives

The synthesis of compounds closely related to this compound, such as various benzoic acid derivatives, has been a subject of research. For instance, Ali et al. (1998) isolated ethyl 3,5-dihydroxy-4-methoxybenzoate from the aerial parts of Stocksia brahuica, demonstrating a natural source for similar compounds (Ali et al., 1998). Additionally, Tarbell et al. (2003) documented the synthesis of 2,6-Dichlorophenol using ethyl 3,5-dichloro-4-hydroxybenzoate as an intermediate, illustrating the compound's role in synthesizing other important chemicals (Tarbell et al., 2003).

Molecular Docking Studies

Molecular docking studies, which are crucial in drug design and other scientific applications, often use compounds similar to this compound. A study by Karayel (2021) on benzimidazole derivatives, including a compound with a 4-methoxyphenyl group, demonstrates the relevance of such compounds in understanding molecular interactions and potential pharmaceutical applications (Karayel, 2021).

properties

IUPAC Name

ethyl 3,5-dichloro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3/c1-3-15-10(13)6-4-7(11)9(14-2)8(12)5-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKISJJBQCWTCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Cl)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166665
Record name Ethyl 3,5-dichloro-4-methoxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15945-28-5
Record name Benzoic acid, 3,5-dichloro-4-methoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15945-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,5-dichloro-4-methoxybenzoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3,5-dichloro-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,5-dichloro-4-methoxybenzoate
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